4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H3,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQFRGNEMYYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine and Analogs
Strategic Construction of the Pyrazolo[3,4-c]pyridine Ring System
The assembly of the pyrazolo[3,4-c]pyridine scaffold can be approached from two primary retrosynthetic disconnections: forming the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing the pyrazole ring from a functionalized pyridine precursor.
Approaches involving pyridine ring formation from pyrazole precursors
The construction of the pyridine portion of the pyrazolo[3,4-c]pyridine system often commences with suitably substituted pyrazole precursors. A prevalent strategy involves the use of 3-aminopyrazole (B16455) derivatives, which can act as versatile building blocks. These precursors can undergo condensation reactions with various 1,3-dielectrophilic synthons to annulate the pyridine ring.
One notable method is the Gould-Jacobs reaction, which is frequently utilized for the synthesis of quinolines and related heterocyclic systems. nih.gov This reaction can be adapted for the synthesis of pyrazolopyridines by reacting a 3-aminopyrazole with a suitable β-dicarbonyl compound or its equivalent. For instance, the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate can lead to the formation of a 4-hydroxypyrazolo[3,4-c]pyridine intermediate. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then yield the corresponding 4-chloro derivative. nih.gov The regioselectivity of the initial condensation is a critical factor in determining the final isomeric product.
Approaches involving pyrazole ring formation from pyridine precursors
An alternative and widely employed strategy for the synthesis of the pyrazolo[3,4-c]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. This approach typically starts with a pyridine derivative bearing appropriate functional groups at the C-3 and C-4 positions, which can undergo cyclization with a hydrazine derivative.
A robust method for the synthesis of halogenated 1H-pyrazolo[3,4-c]pyridines, including a chloro-substituted isomer, has been developed based on the classical Huisgen indazole synthesis. rsc.org This methodology begins with a substituted aminopyridine, which is subjected to a diazotization reaction followed by an intramolecular cyclization. For example, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine has been achieved from a corresponding aminopyridine precursor. rsc.org While this specific example yields the 5-chloro isomer, the underlying principle of intramolecular cyclization of a diazotized aminopyridine derivative is a key strategy for accessing the pyrazolo[3,4-c]pyridine ring system. rsc.org
The general synthetic scheme for this approach is outlined below:
| Starting Material | Reagents and Conditions | Intermediate | Product |
| Substituted 3-aminopyridine | 1. NaNO₂, Ac₂O, DCE, rt - 90 °C, 20 h | 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one | 5-halo-1H-pyrazolo[3,4-c]pyridine |
| 2. MeOH, NaOMe, rt, 1 h |
This table illustrates the key steps in the synthesis of a halo-substituted pyrazolo[3,4-c]pyridine from a pyridine precursor. The initial reaction with sodium nitrite and acetic anhydride (B1165640) in dichloroethane leads to the formation of an acetylated intermediate, which is then deprotected to yield the final product. rsc.org
Installation and Positional Selectivity of Chlorine and Amine Substituents
Once the pyrazolo[3,4-c]pyridine scaffold is in place, the next critical phase is the regioselective introduction of the chlorine and amine functionalities at the C-4 and C-3 positions, respectively.
Regioselective Chlorination Strategies at C-4
The introduction of a chlorine atom at the C-4 position of the pyrazolo[3,4-c]pyridine ring is a key step in the synthesis of the target compound. This transformation is typically achieved by the chlorination of a precursor bearing a hydroxyl group or a related leaving group at the C-4 position.
A common precursor for this transformation is the corresponding 1H-pyrazolo[3,4-c]pyridin-4(5H)-one. This intermediate can be synthesized through various routes, including the cyclization strategies mentioned previously. The conversion of the 4-oxo group to a 4-chloro substituent is generally accomplished using standard chlorinating agents. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions.
Methods for Introducing the C-3 Amine Moiety
The introduction of an amine group at the C-3 position of the 4-chloro-1H-pyrazolo[3,4-c]pyridine core can be approached through several synthetic strategies. One common method involves the reduction of a nitro group at the C-3 position. This requires the initial synthesis of 4-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine. The nitration of the pyrazolo[3,4-c]pyridine ring system can be achieved using standard nitrating agents, with careful control of reaction conditions to ensure regioselectivity. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
Another approach involves the direct amination of a suitable precursor. While direct nucleophilic aromatic substitution of a hydrogen at the C-3 position is generally challenging, functionalization at this position can be achieved through modern synthetic methodologies. For instance, tandem borylation and Suzuki-Miyaura cross-coupling reactions have been utilized to introduce various substituents at the C-3 position of the pyrazolo[3,4-c]pyridine scaffold. researchgate.net While not a direct amination, this strategy could potentially be adapted to introduce an amino group or a precursor that can be readily converted to an amine.
Synthesis of Precursors and Intermediates for 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. These include appropriately substituted pyrazoles and pyridines that serve as the starting points for the construction of the bicyclic ring system, as well as intermediates that facilitate the introduction of the chloro and amino functionalities.
For approaches involving pyridine ring formation, the synthesis of substituted 3-aminopyrazoles is crucial. These can be prepared through various methods, such as the condensation of β-ketonitriles with hydrazine. chim.it
For strategies involving pyrazole ring formation, the synthesis of functionalized 2,3-disubstituted pyridines is a prerequisite. These precursors often contain a leaving group at the C-2 position and a group at the C-3 position that can participate in the cyclization reaction with hydrazine.
A key intermediate in many synthetic routes is 3-amino-1H-pyrazolo[3,4-c]pyridin-4(5H)-one. The synthesis of this intermediate provides a versatile platform for the subsequent introduction of the C-4 chloro and C-3 amino groups.
The following table summarizes some of the key precursors and their synthetic utility:
| Precursor/Intermediate | Synthetic Utility |
| Substituted 3-aminopyrazoles | Starting materials for the construction of the pyridine ring. |
| Functionalized 2,3-disubstituted pyridines | Starting materials for the construction of the pyrazole ring. |
| 1H-Pyrazolo[3,4-c]pyridin-4(5H)-one | Precursor for regioselective C-4 chlorination. |
| 4-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine | Intermediate for the introduction of the C-3 amine via reduction. |
Application of Gould-Jacobs type reactions for analogous 4-chlorinated pyrazolopyridines
The Gould-Jacobs reaction is a powerful thermal cyclization method for the synthesis of quinoline-4-one backbones and has been adapted for the creation of analogous heterocyclic systems like pyrazolopyridines. mdpi.com The reaction typically involves the condensation of an aniline or a related amino-heterocycle with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization. wikipedia.orgablelab.eu
The synthesis of 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, precursors to the target chlorinated compounds, can be achieved using this methodology. The process begins with the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate. The amino group of the pyrazole first attacks the enol ether, leading to the elimination of ethanol. mdpi.com This is followed by a thermal intramolecular cyclization where a subsequent nucleophilic attack on one of the ester groups occurs, again eliminating ethanol, to form the fused pyridine ring. mdpi.com The resulting 4-hydroxy pyrazolopyridine can then be subjected to chlorination to yield the 4-chloro derivative.
The general mechanism, as adapted for pyrazolopyridine synthesis, is outlined below:
Condensation: An aminopyrazole reacts with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic acid derivative. This initial step is a nucleophilic substitution on the enol ether.
Cyclization: The intermediate undergoes a thermal 6-electron cyclization reaction. This step requires high temperatures, often achieved using high-boiling solvents like diphenyl ether or through microwave irradiation to improve yields and reduce reaction times. mdpi.comablelab.eu
Tautomerization: The product, a 4-hydroxy-3-carboalkoxy-pyrazolopyridine, exists predominantly in its 4-oxo tautomeric form. wikipedia.org
Saponification and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation can yield the 4-hydroxy pyrazolopyridine. wikipedia.org
Chlorination: The 4-hydroxy group is then converted to the 4-chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃).
Table 1: Key Steps in Gould-Jacobs Synthesis of a 4-Chloropyrazolopyridine Precursor
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1 | 3-Aminopyrazole, Diethyl ethoxymethylenemalonate | Condensation/Substitution | Anilidomethylenemalonic ester analog |
| 2 | Intermediate from Step 1 | Thermal Cyclization | 4-hydroxy-3-carboalkoxy-pyrazolopyridine |
| 3 | 4-hydroxy-pyrazolopyridine derivative | Chlorination (e.g., with POCl₃) | 4-chloro-pyrazolopyridine derivative |
This reaction is particularly effective for anilines and related amino-heterocycles that possess electron-donating groups. wikipedia.org The regioselectivity of the cyclization can be a critical factor when using unsymmetrical aminopyrazoles, as the reaction can potentially yield different isomers. mdpi.com
Ullmann Coupling Reactions for 3-amino- and chloro-substituted pyrazolopyridines
Ullmann coupling reactions are copper-catalyzed nucleophilic aromatic substitution reactions that are highly valuable for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. rsc.orgunito.it These reactions are instrumental in the functionalization of aryl halides, including chloro-substituted pyrazolopyridines, and can be used to introduce the 3-amino group onto the pyrazole ring of the target scaffold. rsc.orgresearchgate.net
The "Ullmann-type" or "hetero-Ullmann" coupling involves the reaction of an aryl halide with a nucleophile (such as an amine, alcohol, or thiol) in the presence of a copper catalyst. unito.itorganic-chemistry.org Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. mdpi.comnih.gov However, modern advancements have led to the development of milder conditions through the use of ligands, such as amino acids (e.g., L-proline) or diamines, which facilitate the catalytic cycle. mdpi.comnih.gov
For the synthesis and functionalization of 3-amino- and chloro-substituted pyrazolopyridines, Ullmann coupling can be applied in two key ways:
Introduction of the 3-amino group: A 3-halo-pyrazolopyridine precursor (e.g., 3-bromo or 3-iodo) can be coupled with an amine or ammonia equivalent using a copper catalyst to install the required 3-amino functionality. Efficient Ullmann-type C-3 amination of related 3-bromopyrazolo[1,5-a]pyrimidines has been demonstrated using CuI and a carbazole-based ligand, highlighting the utility of this approach. researchgate.net
Functionalization of the 4-chloro group: The 4-chloro substituent on the pyridine ring can also serve as a handle for further diversification. While the chloro group is generally less reactive than bromo or iodo groups in Ullmann couplings, it can react with various nucleophiles under optimized conditions to generate diverse analogs.
The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle, which includes the oxidative addition of the aryl halide to the active Cu(I) species, followed by coordination of the nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst. rsc.orgmdpi.com
Table 2: Representative Ullmann Coupling for Pyrazolopyridine Amination
| Aryl Halide Substrate | Nucleophile | Catalyst System | Product Type |
|---|---|---|---|
| 3-Bromo-pyrazolopyridine | Various Amines | CuI / Ligand (e.g., carbazole-based) | 3-Amino-pyrazolopyridine |
| 4-Chloro-pyrazolopyridine | Amines, Alcohols, Thiols | Copper(I) / Ligand (e.g., L-proline) | 4-substituted pyrazolopyridine |
The versatility of the Ullmann reaction makes it a cornerstone in the synthesis of complex heterocyclic compounds, allowing for the late-stage introduction of key functional groups like the 3-amino moiety on the pyrazolopyridine core. mdpi.com
Cascade and Multicomponent Reactions for Pyrazolo[3,4-c]pyridine Synthesis
Cascade (or tandem) and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex heterocyclic scaffolds like pyrazolo[3,4-c]pyridine from simple starting materials in a single pot. nih.govresearchgate.net These approaches offer significant advantages in terms of operational simplicity, time and resource efficiency, and atom economy by minimizing intermediate isolation and purification steps. nih.gov
Cascade Reactions: A cascade reaction involves two or more sequential transformations where the product of the first reaction becomes the substrate for the next, without the addition of new reagents. A notable example is the cascade 6-endo-dig cyclization for synthesizing pyrazolo[3,4-b]pyridines, an isomeric system to the target compound. This method utilizes 5-aminopyrazoles and alkynyl aldehydes, which undergo a sequence of reactions, often catalyzed by silver or other reagents, to build the fused pyridine ring with excellent regioselectivity. nih.gov Such strategies could be adapted for the pyrazolo[3,4-c]pyridine isomer.
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates most of the atoms from the starting materials. nih.gov Various MCRs have been developed for the synthesis of pyrazole-containing fused heterocycles. For instance, a three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and an active methylene compound can lead to complex polycondensed heterocyclic systems. nih.gov The synthesis of pyrazolo[3,4-b]pyridin-3-amine has been achieved via an MCR involving 2-amino-nicotinonitrile, a pyrazole derivative, and a thiophene component, showcasing the power of this approach to rapidly build molecular complexity. mdpi.com
Table 3: Comparison of Cascade and Multicomponent Reaction Strategies
| Strategy | Description | Key Features | Example Application |
|---|---|---|---|
| Cascade Reaction | Multiple bond-forming events occur sequentially in one pot without adding new reagents. | High efficiency, step economy, formation of complex structures from simple precursors. | Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov |
| Multicomponent Reaction (MCR) | Three or more starting materials react in a single operation. | Convergence, diversity-oriented synthesis, high atom economy. | One-pot synthesis of pyrazolo-thiazole substituted pyridines. mdpi.com |
These advanced, one-pot synthetic methodologies are particularly valuable for constructing libraries of pyrazolo[3,4-c]pyridine analogs for drug discovery programs, allowing for the rapid exploration of structure-activity relationships.
Chemical Reactivity and Derivatization Strategies for 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine
Transformations Involving the C-4 Chlorine Atom
The chlorine atom at the C-4 position is situated on an electron-deficient pyridine (B92270) ring, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations are pivotal for introducing a wide array of substituents at this position.
Nucleophilic Displacement Reactions
The C-4 chloro group of the pyrazolopyridine system can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in related chloro-substituted pyrazolo[3,4-b]pyridines and other electron-poor chloro-heterocycles. nih.govcdnsciencepub.com The reaction is facilitated by the electron-withdrawing nature of the fused pyrazole (B372694) ring and the pyridine nitrogen atom, which stabilize the intermediate Meisenheimer complex.
Common nucleophiles used in these displacement reactions include alkoxides, amines, and azide (B81097) ions. For instance, in the closely related 4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold, the C-4 chlorine has been successfully displaced by methoxide (B1231860) (from sodium methoxide), azide (from sodium azide), and various amines. nih.gov These reactions typically proceed under thermal conditions in a suitable polar solvent. The resulting C-4 substituted products, such as 4-methoxy, 4-amino, or 4-azido derivatives, serve as key intermediates for further diversification.
Table 1: Examples of Nucleophilic Displacement at C-4 of Analogous Pyrazolopyridines Data extrapolated from reactions on analogous scaffolds like 4-chloro-1H-pyrazolo[3,4-b]pyridine.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy |
| Amine | Ammonia (NH3) / Alkylamines | 4-Amino / 4-Alkylamino |
| Azide | Sodium Azide (NaN3) | 4-Azido |
| Hydrazine | Hydrazine Hydrate (N2H4·H2O) | 4-Hydrazinyl |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at C-4
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon and carbon-nitrogen bonds at the C-4 position, significantly expanding the synthetic scope beyond what is achievable with classical nucleophilic substitution. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond by coupling the C-4 chloro position with an organoboron reagent, typically a boronic acid or ester. libretexts.orgnih.gov This reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a suitable phosphine (B1218219) ligand and a base. nih.gov This methodology allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl groups at the C-4 position. While specific examples on 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine are not extensively documented, the successful application of Suzuki coupling on other 4-chloropyridines and related heterocycles demonstrates its feasibility. researchgate.netmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This reaction couples the C-4 chloro group with primary or secondary amines, providing a direct route to a wide variety of N-substituted 4-aminopyrazolopyridine derivatives that are often difficult to synthesize via traditional SNAr methods. wikipedia.org The catalytic system typically consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). beilstein-journals.orgnih.gov Research on the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has demonstrated successful Buchwald-Hartwig amination at the C-5 position, suggesting similar reactivity can be expected at the C-4 position of the target compound. worktribe.comresearchgate.net
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions at C-4
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)2 | C-C (Aryl) | Pd(PPh3)4 or Pd(OAc)2/Ligand, Base |
| Buchwald-Hartwig | R2NH | C-N (Amine) | Pd2(dba)3/Ligand, Base |
Reactions of the C-3 Primary Amine Group
The primary amine at the C-3 position behaves as a typical aromatic amine, serving as a versatile handle for derivatization through acylation, condensation, and alkylation reactions. cdnsciencepub.com
Acylation and Carbamoylation Reactions
The C-3 primary amine readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups and for modulating the electronic and steric properties of the molecule. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride proceeds smoothly to yield the corresponding N-acylated product. semanticscholar.org Similarly, this compound is expected to react with agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) to furnish the respective acetamide (B32628) or benzamide (B126) derivatives.
Carbamoylation, the formation of urea (B33335) derivatives, can be achieved by reacting the C-3 amine with isocyanates or carbamoyl (B1232498) chlorides. This introduces a carbamoyl moiety, which is a common pharmacophore in drug design.
Condensation Reactions and Imine Formation
The C-3 primary amine can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. masterorganicchemistry.comlibretexts.org The formation of an imine linkage provides a route to more complex molecular architectures and can be a key step in multicomponent reactions. researchgate.net The resulting imines can be isolated or used in situ for subsequent transformations, such as reduction to secondary amines.
Alkylation Reactions
Direct alkylation of the C-3 primary amine can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. However, these reactions can sometimes suffer from a lack of selectivity, leading to over-alkylation or competing alkylation at the pyrazole nitrogen atoms. nih.gov Therefore, indirect methods such as reductive amination (the reduction of an imine formed in situ) are often preferred for the controlled synthesis of mono-alkylated products. masterorganicchemistry.com Studies on the functionalization of the pyrazolo[3,4-c]pyridine core have confirmed that N-alkylation is a viable strategy for derivatization. worktribe.comresearchgate.net
Functionalization at Nitrogen Atoms (N-1 and N-2) of the Pyrazole Moiety
The presence of two nitrogen atoms (N-1 and N-2) in the pyrazole ring of the pyrazolo[3,4-c]pyridine core offers opportunities for derivatization, but also presents a challenge in achieving regioselectivity. The ability to selectively introduce functional groups at either nitrogen is key to controlling the compound's properties. researchgate.net
Drawing from established indazole chemistry, researchers have developed selective N-protection and N-alkylation sequences by carefully tailoring reaction conditions. researchgate.net The choice of reagent and reaction conditions dictates whether functionalization occurs at the N-1 or N-2 position.
For instance, mesylation (using MsCl and NaH in THF) has been shown to selectively afford the N-1 protected product in high yield. researchgate.net Conversely, conditions favoring thermodynamic control, such as using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with sodium hydride, lead to the formation of the N-2 substituted isomer as the major product. researchgate.net The use of a bulky protecting group like SEM allows for the subsequent functionalization of other parts of the molecule before its removal. researchgate.net
Further studies into N-alkylation have demonstrated that the regiochemical outcome is highly dependent on the nature of the protecting group already in place. For example, direct methylation of an N-1 protected pyrazolo[3,4-c]pyridine can be achieved, and subsequent manipulations can lead to the desired N-2 alkylated product after deprotection. researchgate.net
Below is a table summarizing the selective functionalization at the N-1 and N-2 positions of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold, which serves as a model for the reactivity of the core ring system. researchgate.net
| Entry | Reaction Conditions | R = PG (N-1 Product) | Yield (N-1) | R = PG (N-2 Product) | Yield (N-2) |
|---|---|---|---|---|---|
| 1 | MsCl, NaH, THF, 0 °C-rt, 2 h | Ms | 92% | - | 0% |
| 2 | SEM-Cl, NaH, DMF, 0 °C-rt, 2 h | SEM | 19% | SEM | 79% |
| 3 | TrCl, Et3N, DMF, rt, 16 h | Tr | 98% | - | 0% |
| 4 | Boc2O, DMAP, THF, rt, 16 h | Boc | 98% | - | 0% |
Vectorial Functionalization for Diverse this compound Derivatives
Vectorial functionalization is a powerful strategy in medicinal chemistry that allows for the selective and sequential elaboration of a core scaffold along different directional vectors. rsc.org This approach is particularly valuable for fragment-based drug discovery (FBDD), where small heterocyclic fragments are elaborated to optimize binding interactions with a biological target. nih.gov For the pyrazolo[3,4-c]pyridine scaffold, researchers have demonstrated how multiple positions can be selectively functionalized, providing a toolkit for creating a diverse library of derivatives. researchgate.netrsc.org
The strategy involves leveraging a range of modern synthetic methodologies to target specific atoms on the heterocyclic core. The main growth vectors for the pyrazolo[3,4-c]pyridine system are the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions. researchgate.netrsc.org
A comprehensive approach to the vectorial functionalization of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold has been described, which illustrates the potential for derivatizing the core structure: researchgate.netrsc.orgnih.gov
N-1 and N-2: As detailed in the previous section, selective protection-group and N-alkylation reactions provide access to these positions. rsc.org
C-3: This position can be functionalized through an iridium-catalyzed tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of various aryl and heteroaryl groups. researchgate.net
C-5: The halogen atom at this position (in the model 5-halo- scaffold) is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce a wide range of amine substituents. researchgate.netrsc.org
C-7: Selective metalation using TMPMgCl·LiCl followed by trapping with electrophiles or transmetalation to zinc (enabling Negishi cross-coupling) allows for functionalization at this carbon position. researchgate.netrsc.org
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of a pyrazolo[3,4-c]pyridine derivative, aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm). rsc.org The exact chemical shifts are influenced by the electronic effects of substituents on the bicyclic ring system. For instance, the proton on the pyrazole (B372694) ring and those on the pyridine (B92270) ring would exhibit distinct signals. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration, while the pyrazole N-H proton would also present a characteristic, often broad, signal.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons in the aromatic heterocyclic system are typically observed in the δ 100-160 ppm range. The carbon atom attached to the chlorine (C-Cl) would be significantly influenced by the halogen's electronegativity. Similarly, the carbon atoms bonded to nitrogen (C-N) would have characteristic chemical shifts.
2D NMR Techniques: To definitively assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR experiments are indispensable. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons, revealing ¹H-¹H connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about protons that are close in space, even if they are not directly bonded, which is vital for determining stereochemistry and conformation.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrazolopyridine Scaffold Data is illustrative and based on related structures.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
| 3-C | 150.5 | - | - | - |
| 3-NH₂ | - | 5.80 | br s | - |
| 4-C | 135.2 | - | - | - |
| 4a-C | 115.8 | - | - | - |
| 6-CH | 128.9 | 7.85 | d | 5.5 |
| 7-CH | 145.1 | 8.50 | d | 5.5 |
| 7a-C | 142.3 | - | - | - |
| 1-NH | - | 12.50 | br s | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. mdpi.com Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high accuracy (typically to within 5 ppm). mdpi.com For 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine (C₆H₅ClN₄), the expected monoisotopic mass can be calculated and compared to the experimental value, confirming the molecular formula. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear as two peaks with an approximate intensity ratio of 3:1.
Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help to confirm the connectivity of the pyrazolopyridine core and its substituents.
Table 2: HRMS Data Example
| Parameter | Value |
| Molecular Formula | C₆H₅ClN₄ |
| Calculated Mass (M+H)⁺ | 169.0276 |
| Observed Mass (M+H)⁺ | 169.0274 |
| Mass Error | -1.2 ppm |
| Isotopic Pattern | Confirmed for one Chlorine atom |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would display several characteristic absorption bands. mdpi.com The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group would appear as distinct bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. Finally, the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.org
Table 3: Typical IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |
| 3300 - 3100 | Pyrazole (N-H) | Stretch |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 1650 - 1550 | C=N / C=C | Ring Stretching |
| 800 - 600 | C-Cl | Stretch |
X-ray Crystallography for Definitive Solid-State Structural and Stereochemical Analysis
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom.
For this compound, a crystal structure would provide exact bond lengths, bond angles, and torsion angles. nih.gov It would also elucidate the planarity of the bicyclic ring system and the geometry of the exocyclic amine group. Crucially, X-ray crystallography reveals intermolecular interactions, such as hydrogen bonding. In this case, hydrogen bonds would be expected between the N-H groups (both from the pyrazole and the amine) and the nitrogen atoms of adjacent molecules, influencing the crystal packing and solid-state properties. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for a Related Heterocycle
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); β (°) |
| Intermolecular Interactions | N-H···N hydrogen bonds |
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-N) | 1.33 - 1.38 Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the electronic structure of conjugated systems. The pyrazolo[3,4-c]pyridine core is an extended π-system, and would therefore be expected to exhibit strong UV absorption.
UV-Vis spectroscopy is also a valuable tool for studying tautomerism. Pyrazolopyridines can exist in different tautomeric forms, and the position of the N-H proton can vary. mdpi.com These different tautomers will have distinct electronic structures and, consequently, different UV-Vis absorption spectra. By recording spectra in solvents of varying polarity, which can stabilize one tautomer over another, it is possible to study the tautomeric equilibrium of the compound in solution. mdpi.com For example, a shift in the maximum absorption wavelength (λ_max) upon changing the solvent can indicate a shift in the tautomeric equilibrium. mdpi.com
Computational Chemistry Investigations of 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine and Its Analogs
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine or its analogs, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are crucial for predicting the binding affinities and identifying the specific interaction sites of ligands within the active site of a biological target. For instance, in studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, docking studies have been employed to predict their mechanism of inhibition. mdpi.com These studies help in estimating the free binding energy, which is a measure of the strength of the interaction between the ligand and the target. Lower binding energies typically indicate a more stable and potent interaction. For a series of pyrazolo[4,3-c]pyridine derivatives, estimated free binding energies have been calculated for various human carbonic anhydrase (hCA) isoforms, providing insights into their inhibitory potential. researchgate.net
The following table illustrates typical data obtained from molecular docking studies, showing the predicted binding energies of analogous compounds against different protein targets.
| Compound | Target Protein | Estimated Free Binding Energy (kcal/mol) |
| Analog 1f | hCA I | -7.5 |
| Analog 1g | hCA I | -7.2 |
| Analog 1h | hCA I | -7.8 |
| Analog 1k | hCA I | -8.1 |
| Analog 1f | hCA II | -8.5 |
| Analog 1g | hCA II | -8.2 |
| Analog 1h | hCA II | -8.9 |
| Analog 1k | hCA II | -9.2 |
Data is hypothetical and for illustrative purposes based on findings for similar compounds.
The stability of a ligand-target complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking simulations provide a detailed map of these interactions. For pyrazolo[3,4-d]pyrimidine derivatives, docking studies have revealed key hydrogen bond interactions with amino acid residues in the active site of target proteins, such as cyclin-dependent kinase 2 (CDK2). rsc.org These interactions are critical for the potency and selectivity of the inhibitors. rsc.org For example, the amino group and nitrogen atoms within the pyrazolopyridine scaffold are often involved in forming hydrogen bonds with residues like leucine (B10760876) and histidine in the kinase active site. ajchem-a.com
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. Computational SAR modeling provides predictive models that can accelerate the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of pyrazolo[3,4-d]pyrimidine derivatives, 3D-QSAR studies have been conducted to investigate their inhibitory activity against specific protein kinases. rsc.org These studies generate models that can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org The models are built using molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.
The following table presents a hypothetical QSAR model equation and its statistical parameters, which are used to assess the model's predictive power.
| Model Parameter | Value |
| r² (correlation coefficient) | 0.92 |
| q² (cross-validated r²) | 0.75 |
| F-statistic | 120.5 |
| Standard error of estimate | 0.25 |
This data is for illustrative purposes.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.com This model can then be used as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially leading to the discovery of new active compounds. dovepress.com For pyrazolo[3,4-d]pyrimidines, pharmacophore models have been successfully used to design potent inhibitors of the EGF-R tyrosine kinase. nih.gov A typical pharmacophore model for this class of compounds might include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, all positioned at specific distances and angles from each other.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about the electronic properties and reactivity of a molecule like this compound. These calculations can be used to determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. nih.gov
The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, which is fundamental to its reactivity. nih.gov The energy gap between HOMO and LUMO can be used to predict the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.
The table below shows hypothetical DFT-calculated electronic properties for a pyrazolopyridine derivative.
| Property | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Electronegativity (χ) | 3.85 |
| Global Hardness (η) | 2.35 |
This data is for illustrative purposes and based on general principles of DFT calculations on similar heterocyclic systems. nih.gov
These computational investigations, from molecular docking to DFT calculations, provide a comprehensive understanding of the chemical and biological properties of this compound and its analogs, guiding further experimental studies and the development of new functional molecules.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of a molecule involves identifying its preferred spatial arrangements (conformers) and the energy barriers that separate them. For a molecule like this compound, key conformational features would include the orientation of the 3-amino group relative to the pyrazolopyridine core and potential out-of-plane arrangements. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, revealing its flexibility and interactions with its environment.
Tautomerism: Before delving into conformational analysis, it is crucial to consider the tautomeric state of the pyrazole (B372694) ring. For pyrazolo[3,4-c]pyridines, two principal tautomers exist: the 1H- and 2H-forms. Experimental and computational studies on related 7-substituted pyrazolo[3,4-c]pyridines have shown that the 1H-tautomer is the predominant form in solution. researchgate.netcolab.ws Similarly, theoretical calculations on the parent pyrazolo[3,4-b]pyridine system, a structural isomer, indicate greater stability of the 1H-tautomer by a significant energy margin. nih.gov Therefore, it is reasonable to assume that this compound primarily exists in the 1H-tautomeric form, and subsequent computational analyses would be based on this structure.
For this compound, one would expect to find energy minima corresponding to specific orientations of the amino group's hydrogen atoms relative to the heterocyclic ring. These preferences are governed by a delicate balance of steric hindrance and electronic effects, such as potential intramolecular hydrogen bonding.
Table 1: Hypothetical Rotational Energy Barriers for the 3-Amino Group in this compound (Illustrative Data based on Analogous Systems)
| Dihedral Angle (H-N-C3-C4) | Relative Energy (kcal/mol) | Conformer Description |
|---|---|---|
| 0° | 2.5 | Eclipsed with pyridine (B92270) ring |
| 60° | 0.0 | Staggered, likely most stable |
| 120° | 2.8 | Eclipsed with pyrazole ring |
This table is illustrative and based on general principles of conformational analysis for similar functional groups on heterocyclic systems. Specific values would require dedicated DFT calculations for the molecule of interest.
Molecular Dynamics Simulations: MD simulations can provide insights into the flexibility of the this compound structure in a simulated environment, such as in a solvent like water. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
RMSD: This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state.
RMSF: This parameter quantifies the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values indicate greater flexibility. For this compound, one would anticipate that the atoms of the fused pyrazolopyridine ring system would exhibit low RMSF values, indicating rigidity, while the exocyclic 3-amino and 4-chloro substituents would show higher flexibility.
MD simulations on closely related heterocyclic systems, such as indazole derivatives, have been used to confirm the stability of these molecules in various environments, often in the context of their interaction with biological macromolecules. nih.gov These studies typically show that the core heterocyclic structure remains rigid, while peripheral substituents exhibit greater mobility.
Table 2: Expected Root-Mean-Square Fluctuation (RMSF) for Key Structural Elements of this compound in a Simulated Aqueous Environment (Illustrative Data)
| Atom/Group | Expected RMSF (Å) | Interpretation |
|---|---|---|
| Pyrazole ring atoms | 0.5 - 0.8 | High rigidity |
| Pyridine ring atoms | 0.6 - 0.9 | High rigidity |
| 3-Amino group | 1.0 - 1.5 | Moderate flexibility |
This table presents expected values based on MD simulations of similar heterocyclic compounds. The actual RMSF values would be dependent on the specific simulation parameters and force field used.
Biological Activities and Mechanistic Studies of 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine Derivatives
Enzyme Inhibition Profiles
Derivatives of the pyrazolopyridine scaffold have demonstrated inhibitory activity against a diverse range of enzymes, playing crucial roles in various pathological conditions.
Kinase Inhibitory Activities
The pyrazolopyridine core structure is a common feature in many kinase inhibitors due to its ability to effectively bind to the ATP pocket of these enzymes. nih.gov Consequently, various derivatives have been explored for their potential to inhibit a wide spectrum of kinases involved in cancer cell proliferation and survival.
For instance, certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase, with IC50 values in the nanomolar range. rsc.org Specifically, two derivatives showed significant cytotoxicity and selectivity toward the HepG-2 liver cancer cell line, with IC50 values of 3.42 ± 1.31 μM and 3.56 ± 1.5 μM, respectively. rsc.org Their enzymatic assay revealed potent inhibition of c-Met with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM. rsc.org
Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of the Tropomyosin receptor kinase (TRK) family. rsc.org One such derivative, compound C03, demonstrated an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line, which has a TPM3-NTRK1 gene fusion, with an IC50 of 0.304 μM. rsc.org
The table below summarizes the kinase inhibitory activities of various pyrazolopyridine isomers.
| Kinase Target | Pyrazolopyridine Scaffold | Key Findings |
| c-Met | Pyrazolo[3,4-b]pyridine | IC50 values in the nanomolar range for enzyme inhibition. rsc.org |
| TRKA | Pyrazolo[3,4-b]pyridine | Compound C03 showed an IC50 of 56 nM. rsc.org |
| Multiple Kinases | Pyrazolopyridine | The scaffold is a known hinge-binder for various kinases. nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer therapies. While there is no specific data on the DHFR inhibitory activity of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine derivatives, research on the isomeric pyrazolo[3,4-d]pyrimidine scaffold has shown promising results. These derivatives are designed as antifolate agents, and their efficacy is attributed to their structural similarity to methotrexate, a known DHFR inhibitor.
Other Enzyme Targets
Beyond kinases and DHFR, the versatile pyrazolopyridine scaffold has been found to interact with other enzyme targets. For example, some pyrazolopyridine derivatives have been identified as inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory and autoimmune disorders. researchgate.net Additionally, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. mdpi.com
Receptor Modulatory Effects
In addition to enzyme inhibition, pyrazolopyridine derivatives have been shown to modulate the activity of important cellular receptors.
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4)
Research has demonstrated that derivatives of the isomeric 1H-pyrazolo[4,3-b]pyridine scaffold can act as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4). These receptors are involved in the regulation of neurotransmission and are a therapeutic target for conditions like Parkinson's disease.
A notable example is VU0418506, an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine. This compound is a potent and selective mGlu4 PAM with favorable pharmacokinetic properties. The discovery of VU0418506 stemmed from the exploration of bioisosteres for a picolinamide (B142947) core, leading to the novel pyrazolo[4,3-b]pyridine head group.
In Vitro Antiproliferative and Antitumor Efficacy
The ability of pyrazolopyridine derivatives to inhibit key enzymes and modulate receptors often translates into potent antiproliferative and antitumor effects in vitro.
Studies on 3,7-disubstituted pyrazolo[3,4-c]pyridines have demonstrated their antiproliferative potential. researchgate.netnih.gov A number of these compounds, particularly those with a 3-(3-fluorophenyl) substituent, exhibited significant activity against A2058 melanoma, DU145, and PC3 prostate cancer cell lines, with IC50 values ranging from 3.0 to 16.0 μM. researchgate.netnih.gov The most active derivative in this series was found to arrest the cell cycle in the S phase. researchgate.netnih.gov
The antiproliferative activity of these pyrazolo[3,4-c]pyridine derivatives is summarized in the table below.
| Compound | Cell Line | IC50 (μM) |
| 3-(3-fluorophenyl) derivatives | A2058 (melanoma), DU145 (prostate), PC3 (prostate) | 3.0 - 16.0 |
Furthermore, a wide range of other pyrazolopyridine isomers have shown significant in vitro anticancer activity. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated against A-549 (lung), HEPG2 (liver), and HCT-116 (colon) cancer cell lines, with some compounds showing remarkable activity. scirp.org
Antimicrobial Activities
Pyrazolopyridine derivatives have demonstrated a broad spectrum of antimicrobial activity, showing potential as both antibacterial and antifungal agents. benthamdirect.com
The antibacterial properties of these compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. A series of pyrazolo[3,4-b]pyridines displayed moderate activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com Notably, compound 2g showed impressive inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL, vancomycin-resistant Enterococci (VRE) with an MIC of 8 μg/mL, and extended-spectrum beta-lactamase (ESBL)-producing E. coli with an MIC of 4 μg/mL. acs.org Other studies have shown that certain pyrazolo[3,4-d]pyrimidines can inhibit the growth of S. aureus and E. coli in a dose-dependent manner, with one compound almost completely inhibiting S. aureus growth at a concentration of 200 µg/mL. nih.gov Some derivatives also exhibited elevated activity towards anaerobic bacteria. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 2g | MRSA | 2 µg/mL | acs.org |
| Compound 2g | VRE | 8 µg/mL | acs.org |
| Compound 2g | ESBL-producing E. coli | 4 µg/mL | acs.org |
| Compound 7h | S. aureus (multidrug-resistant) | 8.0 µg/mL (MIC₉₀) | beilstein-journals.org |
| Compound 7b | S. aureus (multidrug-resistant) | 16 µg/mL (MIC₉₀) | beilstein-journals.org |
In addition to their antibacterial effects, pyrazolopyridine derivatives have been investigated for their ability to inhibit fungal growth. One study found that compound 29 possessed strong antifungal activity against several fungi, including Aspergillus niger, A. flavus, Penicillium chrysogenum, and Rhizopus oryazae, with Minimum Fungicidal Inhibitory Concentration (MFIC) values ranging from 250 to 1000 µg/ml. researchgate.net Another pyrazole (B372694) analogue, compound 2 , was highly active against A. niger with an MIC of 1 μg/mL, while compound 3 showed potent activity against Microsporum audouinii with an MIC of 0.5 μg/mL. nih.gov Furthermore, the isoxazolol pyrazole carboxylate 7ai displayed strong antifungal activity against the plant pathogen Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov
Neurodegenerative Disease Research Applications
The versatile pyrazolopyridine scaffold has also found applications in the field of neurodegenerative disease research, particularly in the context of Alzheimer's disease. mdpi.com Certain derivatives have been designed as molecular probes to detect the hallmark amyloid-beta (Aβ) plaques associated with the disease. mdpi.com
Specifically, novel pyrazolo[3,4-b]pyridines have been synthesized that demonstrate high and selective binding to amyloid plaques in brain tissue from Alzheimer's patients, as observed through fluorescent confocal microscopy. mdpi.com This suggests their potential use in the development of diagnostic tools for Alzheimer's disease. Notably, one pyrazolo[3,4-b]pyridine, Etazolate , has been clinically investigated for its potential therapeutic efficacy in patients with mild to moderate Alzheimer's disease. mdpi.com The utility of these compounds extends to other neurological disorders as well; for instance, the derivative VU0418506 is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a target being investigated for the treatment of Parkinson's disease. nih.gov
Targeting Protein-Protein Interactions
A sophisticated strategy in modern drug discovery involves the disruption of key protein-protein interactions (PPIs) that drive disease progression. Pyrazolopyridine derivatives have been successfully designed to target one of the most critical PPIs in cancer biology: the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). ekb.eg
The p53 protein is a crucial guardian of the genome, capable of inducing cell cycle arrest and apoptosis in response to cellular stress, thereby preventing tumor formation. ekb.eg In many cancers with a functional, non-mutated p53, its tumor-suppressing activity is silenced by the MDM2 protein, which binds to p53 and promotes its degradation. ekb.egmdpi.com Small-molecule inhibitors that can block the p53-MDM2 interaction are therefore highly sought after as a means to reactivate p53's function and trigger cancer cell death. ekb.eg
Novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been developed as inhibitors of this interaction. ekb.eg These molecules are designed to fit into the hydrophobic pocket on the MDM2 surface where p53 normally binds, mimicking key p53 amino acid residues like Phe19, Trp23, and Leu26. ekb.egacs.org Molecular docking studies have shown that certain derivatives exhibit a favorable binding mode in this cleft, effectively preventing MDM2 from binding to and inactivating p53. ekb.eg By disrupting this interaction, these compounds can stabilize and activate p53, leading to the desired anticancer effects. mdpi.com
Future Research Directions and Therapeutic Potential of 4 Chloro 1h Pyrazolo 3,4 C Pyridin 3 Amine Derivatives
Rational Design of Next-Generation Derivatives
The rational design of next-generation derivatives of 4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a key strategy to enhance their therapeutic efficacy and selectivity. This approach relies on a deep understanding of the structure-activity relationships (SAR) of the pyrazolopyridine core. By systematically modifying the scaffold and analyzing the impact on biological activity, researchers can identify key structural motifs responsible for target engagement and pharmacological effects.
Computational tools play a pivotal role in this process. Structure-based drug design and molecular docking studies, for instance, can predict how different derivatives will bind to the active site of a target protein. This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity and selectivity for synthesis and biological testing. For example, in the development of inhibitors for Tropomyosin receptor kinase A (TRKA), a target in cancer therapy, computational studies on pyrazolo[3,4-b]pyridine derivatives have been instrumental in identifying essential pharmacophoric features and predicting binding interactions. researchgate.netmdpi.combenthamdirect.com
Furthermore, pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This information guides the design of novel molecules with improved properties. The application of these computational methods, combined with traditional medicinal chemistry approaches, will accelerate the discovery of potent and selective drug candidates derived from the this compound scaffold.
Identification of Novel Biological Targets and Therapeutic Applications
The structural resemblance of the pyrazolo[3,4-c]pyridine core to purine opens up a vast landscape of potential biological targets. researchgate.net This similarity allows these compounds to interact with a variety of purine-binding proteins, including a wide range of kinases and other enzymes. Consequently, derivatives of this compound are being explored for a multitude of therapeutic applications.
Oncology: The pyrazolopyridine scaffold is a well-established framework for the development of kinase inhibitors, a major class of anti-cancer drugs. rsc.orgtandfonline.com Research is ongoing to identify novel kinase targets for which derivatives of this compound can be optimized. Beyond kinases, the anti-proliferative activity of pyrazolopyrimidine derivatives against various cancer cell lines suggests that they may act on other targets involved in cancer progression. acs.orgmonash.edu
Inflammatory Diseases: Pyrazolo[4,3-c]quinoline derivatives have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in inflammation. mdpi.com This suggests that this compound derivatives could be developed as novel anti-inflammatory agents.
Neurodegenerative Diseases: The central nervous system is another promising area for the therapeutic application of these compounds. For instance, a derivative of pyrazolo[4,3-b]pyridine, VU0418506, has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for the treatment of Parkinson's disease. benthamdirect.com Furthermore, some pyrazolo[3,4-b]pyridines have shown affinity for β-amyloid plaques, indicating their potential as diagnostic or therapeutic agents for Alzheimer's disease. nih.gov The diverse biological activities of pyrazoline-containing compounds in neurodegenerative disorders further underscore the potential of this chemical class. acs.org
The following table summarizes some of the potential therapeutic applications and biological targets for pyrazolopyridine derivatives:
| Therapeutic Area | Potential Biological Target(s) | Reference |
| Oncology | Kinases (e.g., TRKA, EGFR), Other proliferation-related targets | researchgate.netrsc.orgmonash.edu |
| Inflammatory Diseases | Inducible nitric oxide synthase (iNOS) | mdpi.com |
| Neurodegenerative Diseases | Metabotropic glutamate receptor 4 (mGlu4), β-amyloid plaques | benthamdirect.comnih.gov |
Development of Green and Sustainable Synthetic Routes
The growing emphasis on environmental responsibility in the pharmaceutical industry necessitates the development of green and sustainable synthetic methods for producing this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step processes that generate significant waste.
Modern synthetic strategies are focused on improving efficiency and reducing the environmental impact. Microwave-assisted synthesis , for example, can significantly shorten reaction times and improve yields for the synthesis of pyrazole (B372694) and pyrazolopyrimidine derivatives. tandfonline.comnih.govnih.govOne-pot, multi-component reactions are another green approach, as they combine several synthetic steps into a single operation, reducing solvent usage and purification needs. acs.orgresearchgate.net
The use of environmentally benign solvents, such as water, is also being explored. Catalyst-free synthesis of pyrazolopyridines in water has been reported, offering a significantly greener alternative to traditional methods that rely on organic solvents. nih.gov Additionally, the use of green catalysts, such as the low-toxicity and readily available Zirconium(IV) chloride (ZrCl4), is being investigated to promote cleaner chemical transformations. mdpi.com The development of such sustainable synthetic routes will be crucial for the economically viable and environmentally friendly production of these promising therapeutic agents.
Integration with Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel drug candidates. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then elaborated and optimized to develop high-affinity lead compounds.
The 1H-pyrazolo[3,4-c]pyridine scaffold is an ideal candidate for integration into FBDD platforms. researchgate.netrsc.org Its relatively simple structure and synthetic tractability allow for the creation of diverse fragment libraries with various substitution patterns. The ability to selectively functionalize the scaffold at multiple positions (N-1, N-2, C-3, C-5, and C-7) provides the necessary vectors for fragment elaboration and optimization. rsc.orgresearchgate.net
By identifying weakly binding pyrazolo[3,4-c]pyridine fragments, researchers can use techniques like X-ray crystallography to visualize the binding mode and guide the rational design of more potent and selective inhibitors. This FBDD approach, coupled with the vectorial functionalization of the pyrazolo[3,4-c]pyridine core, offers an efficient pathway to novel therapeutics.
Exploration of Structure-Kinase/Receptor Interactions for Enhanced Selectivity
Achieving high selectivity for the intended biological target is a critical aspect of drug development, as it minimizes off-target effects and improves the safety profile of a drug candidate. For derivatives of this compound, a detailed understanding of their interactions with the target kinase or receptor at the atomic level is essential for enhancing selectivity.
X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound bound to its target. This information reveals the specific amino acid residues involved in the binding interaction, including hydrogen bonds, hydrophobic interactions, and salt bridges. This detailed structural insight allows medicinal chemists to design modifications to the pyrazolopyridine scaffold that enhance interactions with the desired target while simultaneously disrupting interactions with off-target proteins.
Computational methods , such as molecular dynamics simulations, can further elucidate the dynamic nature of the binding process and help in predicting the impact of structural modifications on binding affinity and selectivity. By combining these experimental and computational approaches, researchers can rationally design derivatives with optimized interactions, leading to the development of highly selective and effective therapeutic agents.
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., NH₂, C-Cl) via characteristic absorption bands .
- ¹H/¹³C NMR : Resolves aromatic protons and substituent effects (e.g., chloro and pyridine ring environments) .
- HPLC : Determines purity (>95% in commercial intermediates) using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ for C₇H₆ClN₄ at m/z 197.05) .
Q. Table 2: Analytical Data Comparison
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (pyridine H), δ 6.5–7.5 (aryl H) | Confirms substitution pattern |
| HPLC | Retention time ~8.2 min, 95% purity | Quality control for intermediates |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires statistical experimental design (e.g., factorial design) to evaluate variables like solvent polarity, temperature, and catalyst loading . For example:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .
- Temperature gradients : Higher temperatures (80–100°C) accelerate chlorination but risk decomposition; controlled reflux improves reproducibility .
- Catalysts : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts can improve regioselectivity .
Computational modeling (e.g., DFT calculations) predicts reaction pathways and intermediates, reducing trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in spectroscopic or chromatographic data?
Answer:
Contradictions often arise from impurities (e.g., unreacted intermediates) or isomeric byproducts . Mitigation strategies include:
- Cross-validation : Combine NMR, IR, and MS to confirm structural assignments. For example, a missing NH₂ peak in IR may indicate incomplete amination .
- Chromatographic purification : Use preparative HPLC or column chromatography to isolate isomers (e.g., positional chloro isomers) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous substituent positions, as demonstrated in pyrazolo-pyrimidine analogs .
Advanced: What computational tools are effective for designing derivatives or predicting reactivity?
Answer:
- Reaction path search algorithms : Tools like GRRM or QM/MM simulations map energy barriers and transition states for chlorination or ring functionalization .
- Molecular docking : Predicts binding affinity of derivatives (e.g., kinase inhibitors) by modeling interactions with target proteins .
- QSAR models : Relate substituent effects (e.g., electron-withdrawing Cl) to biological activity or solubility .
Q. Table 3: Computational Workflow Example
| Step | Tool/Method | Application |
|---|---|---|
| Pathway prediction | DFT (Gaussian 16) | Chlorination energetics |
| Docking simulation | AutoDock Vina | Target interaction of pyrazole analogs |
Advanced: How do solvent and substituent effects influence the stability of this compound?
Answer:
- Solvent polarity : Non-polar solvents (e.g., toluene) stabilize crystalline forms, while polar solvents (e.g., DMSO) may promote hydrolysis of the chloro group .
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance thermal stability but reduce solubility. Alkoxy groups improve solubility but may lower melting points .
Advanced: What methodologies address challenges in scaling up synthesis?
Answer:
- Process analytical technology (PAT) : In-line HPLC monitors reaction progress in real-time .
- Green chemistry principles : Replace POCl₃ with safer chlorinating agents (e.g., HCl/oxidative systems) to reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
